molecular formula C8H7N3S B2462351 5-Phenyl-1,2,4-thiadiazol-3-amine CAS No. 27182-54-3

5-Phenyl-1,2,4-thiadiazol-3-amine

Cat. No.: B2462351
CAS No.: 27182-54-3
M. Wt: 177.23
InChI Key: WOZDQVLZCXNJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-1,2,4-thiadiazol-3-amine is a chemical compound with the CAS Number: 27182-54-3 . It has a molecular weight of 177.23 and its IUPAC name is this compound . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole molecules, which include this compound, involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3S/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H, (H2,9,11) . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 177.23 and its IUPAC name is this compound .

Scientific Research Applications

Synthesis and Characterization

5-Phenyl-1,2,4-thiadiazol-3-amine has been involved in the synthesis of various compounds. Kumar et al. (2013) synthesized a series of heterocyclic azo dyes using this compound, highlighting its utility in dye creation. The dyes were characterized by multiple spectroscopic methods and also screened for biological activity (Kumar et al., 2013). Dani et al. (2013) synthesized new compounds using this compound, characterizing them using spectral and X-ray studies, emphasizing its versatility in forming complex structures (Dani et al., 2013).

Anticancer Activity

Naskar et al. (2015) investigated derivatives of this compound for anticancer activity. They synthesized Schiff bases containing this compound and found significant anticancer activity in animal models (Naskar et al., 2015). Sekhar et al. (2019) designed and synthesized derivatives of this compound as potential anticancer and antitubercular agents, with some showing significant in vitro activity against cancer and human cell lines (Sekhar et al., 2019).

Antimicrobial Activities

Idrees et al. (2019) reported the synthesis of novel triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties derived from this compound. These compounds exhibited promising antimicrobial activities, demonstrating its potential in creating new antimicrobial agents (Idrees et al., 2019). Bhinge et al. (2015) synthesized 1,3,4-thiadiazole derivatives and evaluated them for antimicrobial, antifungal, and anthelmintic activity, highlighting the broad-spectrum biological activity potential of these derivatives (Bhinge et al., 2015).

Enzyme Inhibition and Molecular Docking Studies

Zhu et al. (2016) synthesized 5-benzyl-1,3,4-thiadiazol-2-amine derivatives and tested them for acetylcholinesterase-inhibition activities, finding promising results that suggest its potential in treating neurodegenerative diseases (Zhu et al., 2016). Zahmatkesh et al. (2022) conducted antimicrobial and molecular docking studies of novel derivatives, demonstrating the compound's versatility in drug discovery applications (Zahmatkesh et al., 2022).

Future Directions

While specific future directions for 5-Phenyl-1,2,4-thiadiazol-3-amine are not explicitly stated in the available resources, it’s worth noting that thiadiazole derivatives, including this compound, continue to be an active field of research due to their broad-spectrum activities .

Properties

IUPAC Name

5-phenyl-1,2,4-thiadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZDQVLZCXNJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00949925
Record name 5-Phenyl-1,2,4-thiadiazol-3(2H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00949925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27182-54-3
Record name 5-Phenyl-1,2,4-thiadiazol-3(2H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00949925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenyl-1,2,4-thiadiazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.